molecular formula C13H8N4O3S B5662910 N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide

N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide

Cat. No.: B5662910
M. Wt: 300.29 g/mol
InChI Key: FQPPHAPMZJCVEL-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide is a benzothiazole derivative of significant interest in medicinal chemistry and biochemical research. This compound, with molecular formula C13H8N4O3S and a molecular weight of 300.293 g/mol, features a benzothiazole core linked to an isonicotinamide moiety . Its structure incorporates three rings, four rotatable bonds, and a nitro group, contributing to a calculated logP of 3.448 and a polar surface area of 128.94 Ų , properties that influence its solubility and potential for intermolecular interactions. Benzothiazole scaffolds are recognized for their diverse biological activities. Research on structurally related N-(6-substituted-1,3-benzothiazol-2-yl) acetamide and sulfonamide compounds has demonstrated potent antimicrobial effects against various Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, such derivatives have been investigated for other therapeutic applications, including antidiabetic activity through mechanisms such as 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition . The presence of both the benzothiazole and pyridine rings in this molecule makes it a valuable precursor or pharmacophore for developing novel enzyme inhibitors and receptor ligands. It is suitable for use in high-throughput screening, molecular docking studies, and as a building block in synthetic chemistry for generating compound libraries . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3S/c18-12(8-3-5-14-6-4-8)16-13-15-10-2-1-9(17(19)20)7-11(10)21-13/h1-7H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPPHAPMZJCVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822592
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Derivatization of N 6 Nitro 1,3 Benzothiazol 2 Yl Isonicotinamide

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide reveals two primary building blocks. The key disconnection is the amide bond, which retrospectively cleaves to yield 2-amino-6-nitro-1,3-benzothiazole and isonicotinic acid or its activated derivative, such as isonicotinoyl chloride.

The 2-amino-6-nitro-1,3-benzothiazole precursor is itself derived from simpler starting materials. A common approach involves the cyclization of a substituted aniline. For instance, 4-nitroaniline can serve as a foundational precursor, which upon thiocyanation and subsequent cyclization, forms the 6-nitrobenzothiazole (B29876) ring system. rjpbcs.com

Key Precursors:

2-amino-6-nitro-1,3-benzothiazole: This intermediate provides the core heterocyclic structure.

Isonicotinic acid (or isonicotinoyl chloride): This precursor forms the isonicotinamide (B137802) portion of the final molecule.

4-nitroaniline: A common starting material for the multi-step synthesis of the benzothiazole (B30560) core. libretexts.org

Classical and Modern Synthetic Routes to the Core Scaffold

The synthesis of the this compound scaffold primarily involves the formation of the 2-aminobenzothiazole (B30445) ring followed by N-acylation.

Multi-step syntheses offer a controlled approach to constructing the target molecule. A typical pathway begins with the synthesis of the 2-amino-6-nitrobenzothiazole (B160904) intermediate. rjpbcs.comgoogle.comgoogle.com

One established route involves the following sequence:

Thiocyanation of an Aniline Derivative: Starting with an appropriately substituted aniline, such as 4-nitroaniline, reaction with potassium thiocyanate and bromine in a solvent like acetic acid yields a 2-thiocyanatoaniline intermediate. rjpbcs.com

Nitration: Direct nitration of 2-aminobenzothiazole can be challenging. A more selective method involves the protection of the amino group, for example, by acetylation to form 2-acetylaminobenzothiazole. This intermediate is then nitrated using a mixture of nitric and sulfuric acid. google.comgoogle.com

Cyclization and Deprotection: The subsequent hydrolysis of the acyl group under basic conditions, for instance, with sodium hydroxide in methanol, yields 2-amino-6-nitrobenzothiazole. google.comgoogle.com

Amide Formation: The final step is the acylation of 2-amino-6-nitrobenzothiazole with isonicotinoyl chloride in a suitable solvent, often with a base to neutralize the HCl byproduct, to form the desired amide linkage. nih.gov

A series of N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized using coupling reactions with reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). nih.govnih.gov

Table 1: Example of a Multi-Step Synthesis Pathway

Step Reactants Reagents/Conditions Product
1 2-aminobenzothiazole Acetic anhydride, pyridine (B92270) 2-acetylaminobenzothiazole
2 2-acetylaminobenzothiazole Nitric acid, Sulfuric acid, 5-10°C 2-acetylamino-6-nitrobenzothiazole
3 2-acetylamino-6-nitrobenzothiazole Methanol, Sodium hydroxide, 60°C 2-amino-6-nitrobenzothiazole

One-pot syntheses offer advantages in terms of efficiency and reduced waste by performing multiple reaction steps in a single reaction vessel. acs.orgmdpi.com While a specific one-pot synthesis for this compound is not prominently detailed, the general principles can be applied. For instance, the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds is a common one-pot method for creating the benzothiazole core. researchgate.netnih.govnih.gov A hypothetical one-pot approach could involve the in-situ formation of 2-amino-6-nitrobenzothiazole followed by the immediate introduction of isonicotinoyl chloride.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact. mdpi.combohrium.comairo.co.inresearchgate.net These approaches focus on using less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions.

Key Green Chemistry Strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ethanol, or ionic liquids. airo.co.inorgchemres.org

Catalysis: Employing reusable heterogeneous catalysts or biocatalysts to improve reaction efficiency and reduce waste. mdpi.comairo.co.in

Energy Efficiency: Utilizing microwave irradiation or ultrasonic irradiation to reduce reaction times and energy consumption. airo.co.in

For the synthesis of the benzothiazole core, methods like the condensation of 2-aminothiophenol with aldehydes have been developed using water as a solvent or under solvent-free conditions, often catalyzed by substances like NH4Cl or reusable solid acids. mdpi.comresearchgate.net

| Green Chemistry | Environmentally friendly, reduced use of hazardous materials. | Catalysts can be expensive, may require specialized equipment. |

Functionalization and Derivatization Strategies

Derivatization of the parent compound can be explored to modulate its physicochemical and biological properties. Modifications can be targeted at either the benzothiazole ring or the isonicotinamide moiety.

The isonicotinamide moiety offers several sites for functionalization. nih.govwikipedia.org The pyridine ring and the amide group are the primary targets for chemical modification.

Pyridine Ring Substitution: The pyridine nitrogen is a key site for interactions, often acting as a hydrogen bond acceptor. nih.govacs.org Electrophilic aromatic substitution on the pyridine ring is generally difficult but can be achieved under specific conditions.

Amide Group Modification: The N-H proton of the amide can be substituted, or the entire isonicotinamide group can be replaced with other heterocyclic amides to explore structure-activity relationships. For example, various N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized to explore their biological activities. mdpi.com

Isonicotinoyl Hydrazones: Isonicotinamide is a precursor to isonicotinoyl hydrazide (isoniazid), which can be condensed with various aldehydes and ketones to form isonicotinoyl hydrazones, a class of compounds with diverse biological activities. wikipedia.orgresearchgate.net This suggests that the amide nitrogen of this compound could potentially be further derivatized.

These strategies allow for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of its properties for various applications.

Substitution Patterns on the Benzothiazole Ring System

The benzothiazole ring system allows for a variety of substitution patterns that can influence the compound's properties. The parent compound, this compound, features a nitro group at the 6-position. This electron-withdrawing group is a common feature in many biologically active benzothiazoles. nih.gov

Research into the synthesis of related benzothiazole derivatives has explored the introduction of various substituents on the benzene (B151609) portion of the bicyclic system. The starting material for many of these syntheses is a substituted 2-aminobenzothiazole. For instance, compounds with electron-withdrawing groups such as chloro (Cl), fluoro (F), and nitro (NO2) have been synthesized and studied. nih.gov The synthesis of 2-amino-6-nitrobenzothiazole itself is a key step, often achieved through the reaction of a substituted aniline with a thiocyanate source.

Further derivatization can be performed on the 2-amino group or on the benzene ring. For example, the 6-nitro group can be a precursor for a 6-amino group via reduction, which can then undergo further functionalization through reactions like acylation or sulfonylation. nih.gov This flexibility allows for the creation of a library of compounds with diverse substitution patterns to explore structure-activity relationships.

Table 1: Examples of Substitution on the Benzothiazole Ring and Corresponding Precursors

Position of Substitution Substituent Group Common Precursor
6 -NO₂ (Nitro) 2-Amino-6-nitrobenzothiazole
6 -Cl (Chloro) 2-Amino-6-chlorobenzothiazole
6 -F (Fluoro) 2-Amino-6-fluorobenzothiazole
6 -NH₂ (Amino) 2-Amino-6-nitrobenzothiazole (via reduction)

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry to modify a lead compound's physicochemical properties while retaining or enhancing its biological activity. acs.org For this compound, bioisosteric replacements can be considered for several parts of the molecule.

Benzothiazole Ring: The 1,3-benzothiazole ring itself can be considered a bioisostere of other bicyclic systems like indole. researchgate.net More complex scaffolds, such as acs.orgresearchgate.netresearchgate.nettriazolo[3,4-b]benzothiazole, have been investigated as mimics of the nicotinamide moiety, highlighting the potential for scaffold hopping. oulu.fi

Isonicotinamide Moiety: The isonicotinamide (pyridine-4-carboxamide) portion is a crucial pharmacophore. Bioisosteric replacements could include other heterocyclic amides, such as thiophene-2-carboxamide or pyrazine-2-carboxamide, to explore different hydrogen bonding patterns and steric interactions. mdpi.com

Nitro Group: The nitro group is often replaced by other electron-withdrawing groups that can act as hydrogen bond acceptors. Common bioisosteres for the nitro group include cyano (-CN), trifluoromethyl (-CF₃), and sulfone (-SO₂R) groups. These modifications can alter the electronic profile and metabolic stability of the compound.

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically involves the acylation of 2-amino-6-nitrobenzothiazole with an activated form of isonicotinic acid. The optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are often optimized include the choice of solvent, coupling agent, temperature, and reaction time.

In related amide bond formations, various solvents such as dimethylformamide (DMF), dichloromethane (DCM), and acetic acid have been employed. nih.govjyoungpharm.orgscielo.br The choice of solvent can significantly impact the solubility of reactants and the reaction rate.

The activation of the carboxylic acid is another critical step. Common methods include conversion to an acid chloride (isonicotinoyl chloride) or the use of peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like hydroxybenzotriazole (HOBt). jyoungpharm.org

Microwave irradiation has emerged as a technique to accelerate these reactions, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.netresearchgate.net Catalyst-free conditions are also desirable as they simplify purification and reduce costs and environmental impact. researchgate.net

Table 2: General Conditions for Amide Coupling in Benzothiazole Synthesis

Parameter Condition Purpose/Effect
Solvent DMF, Pyridine, Acetone, Acetic Acid Solubilizes reactants; can act as a base or catalyst.
Coupling Method Acid Chloride, Carbodiimides (e.g., EDC) Activates the carboxylic acid for nucleophilic attack.
Temperature Room Temperature to Reflux Affects reaction rate; higher temperatures can increase yield but may also lead to side products.
Reaction Time 2 to 24 hours Duration required for reaction completion, often monitored by TLC.

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave can significantly reduce reaction times. |

Purity Assessment and Structural Elucidation Techniques in Synthetic Confirmation

Confirming the successful synthesis of this compound and assessing its purity requires a combination of spectroscopic and chromatographic methods. researchgate.net

Spectroscopic techniques provide detailed information about the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzothiazole and pyridine rings. The chemical shifts and coupling patterns of these aromatic protons would confirm the substitution pattern. The amide proton (-NH-) would typically appear as a broad singlet at a downfield chemical shift. nih.govjyoungpharm.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would include N-H stretching for the amide group (around 3300-3400 cm⁻¹), C=O stretching for the amide carbonyl (around 1650-1680 cm⁻¹), C=N stretching for the thiazole (B1198619) ring (around 1600-1630 cm⁻¹), and asymmetric and symmetric stretching for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). jyoungpharm.org

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. mdpi.comnih.gov The fragmentation pattern can also offer additional structural information.

Table 3: Expected Spectroscopic Data for this compound

Technique Feature Expected Observation
¹H NMR Aromatic Protons Signals in the δ 7.5-9.0 ppm range
Amide Proton (NH) Broad singlet, typically > δ 10.0 ppm
¹³C NMR Carbonyl Carbon (C=O) Signal around δ 160-170 ppm
Aromatic Carbons Multiple signals in the δ 110-160 ppm range
IR (cm⁻¹) N-H Stretch ~3350 cm⁻¹
C=O Stretch ~1670 cm⁻¹
C=N Stretch ~1610 cm⁻¹
NO₂ Stretch ~1530 cm⁻¹ (asymmetric), ~1340 cm⁻¹ (symmetric)

| MS | Molecular Ion Peak [M+H]⁺ | Expected m/z corresponding to C₁₃H₈N₄O₃S + H⁺ |

Chromatographic methods are essential for monitoring the progress of a reaction, purifying the final product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the conversion of reactants to products. jyoungpharm.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of reactant spots and the appearance of a new product spot. The retention factor (Rf) value of the product will be different from that of the starting materials in a given solvent system (eluent), such as mixtures of n-hexane and ethyl acetate. jyoungpharm.org

Column Chromatography: For purification, column chromatography is often employed to separate the desired product from unreacted starting materials, reagents, and any side products. The choice of stationary phase (e.g., silica gel) and mobile phase is guided by preliminary TLC analysis.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes. As an analytical tool, it provides a quantitative measure of purity by separating the compound from impurities, with detection often performed using a UV detector.

Structure Activity Relationship Sar Studies of N 6 Nitro 1,3 Benzothiazol 2 Yl Isonicotinamide and Its Analogs

Design Principles for Structural Modification

The design of analogs of N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide is guided by several established medicinal chemistry principles. A primary strategy involves the modification of substituents on both the benzothiazole (B30560) ring and the isonicotinamide (B137802) moiety to probe their influence on biological activity.

Substitutions on the Benzothiazole Ring: The benzothiazole ring system offers multiple positions for substitution, with the 6-position being of particular interest due to the presence of the nitro group in the parent compound. benthamscience.com Key design principles include:

Variation of the 6-substituent: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule. Analogs are often synthesized with a range of substituents at this position, including electron-donating groups (e.g., amino, methoxy) and other electron-withdrawing groups (e.g., cyano, halo), to assess the impact of electronics on activity. mdpi.com

Exploration of other positions: Modifications at other positions of the benzene (B151609) ring of the benzothiazole nucleus (e.g., 4, 5, and 7-positions) are also undertaken to explore the spatial and electronic requirements for optimal target interaction.

Modifications of the Isonicotinamide Moiety: The isonicotinamide portion of the molecule also presents opportunities for structural variation. Design strategies often focus on:

Isomeric substitution: Replacing the isonicotinamide (4-pyridyl) ring with nicotinamide (B372718) (3-pyridyl) or picolinamide (B142947) (2-pyridyl) moieties can help to understand the importance of the nitrogen atom's position within the pyridine (B92270) ring for biological activity.

Ring substitution: Introducing various substituents on the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can in turn affect its pharmacokinetic profile and target binding affinity.

Amide bond modification: The amide linker is a crucial structural element. Its replacement with other functional groups, such as esters, ureas, or sulfonamides, can provide insights into the role of this linker in maintaining the bioactive conformation and its interaction with the biological target. researchgate.net

A common design approach is substructure splicing or molecular hybridization, where known pharmacophores from different active compounds are combined to create a new hybrid molecule with potentially enhanced or novel biological activities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors that accurately represent the structural features relevant to the biological activity. These descriptors can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges, HOMO/LUMO energies).

For benzothiazole derivatives, a combination of descriptors is often employed to capture the diverse physicochemical properties that may influence their biological activity.

Descriptor CategoryExamples
PhysicochemicalLogP (lipophilicity), Molar Refractivity
ElectronicDipole Moment, HOMO/LUMO energies
StericMolecular Volume, Surface Area
TopologicalConnectivity Indices, Wiener Index

This table is for illustrative purposes and the specific descriptors used would depend on the particular QSAR study.

The predictive power and reliability of a QSAR model must be rigorously validated using various statistical methods. This validation process typically involves both internal and external validation techniques.

Internal Validation: This assesses the robustness and stability of the model using the training set data. Common methods include:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal predictive ability.

Leave-Many-Out (LMO) Cross-Validation: Similar to LOO, but multiple compounds are left out in each iteration.

Y-scrambling: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the scrambled data confirms that the original model is not due to chance correlation.

External Validation: This evaluates the model's ability to predict the activity of an external test set of compounds that were not used in the model development. Key statistical parameters for external validation include:

Predictive r² (r²_pred): This measures the correlation between the predicted and observed activities for the test set. A high r²_pred value (typically > 0.6) indicates good external predictive power.

A statistically valid QSAR model for this compound analogs would provide valuable guidance for the design of new, more potent compounds. For instance, a QSAR study on a series of thiazinan-isoniazid pharmacophores for antitubercular activity yielded a statistically significant model, guiding the design of new analogs. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a biological response. For this compound and its analogs, a pharmacophore model can be generated based on a set of active compounds.

The key pharmacophoric features for this class of compounds might include:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the benzothiazole and pyridine rings, as well as the oxygen atom of the carbonyl group.

Hydrogen Bond Donors (HBD): The amide N-H group.

Aromatic Rings (AR): The benzothiazole and pyridine rings, which can engage in π-π stacking interactions with the target.

Hydrophobic Features (HY): The aromatic rings can also contribute to hydrophobic interactions.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases to identify novel compounds with different chemical scaffolds but possessing the required pharmacophoric features. This approach is particularly useful when the 3D structure of the biological target is unknown.

Conformational Analysis and Molecular Flexibility

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of this compound is essential to understand its preferred spatial arrangement and how it might interact with its biological target.

The molecule possesses several rotatable bonds, particularly around the amide linkage and the bond connecting the isonicotinamide ring to the amide nitrogen. The rotation around these bonds can lead to different conformers with varying energies. The amide bond itself can exist in cis and trans conformations, with the trans conformation being generally more stable.

Computational methods, such as molecular mechanics and quantum mechanics, can be employed to perform a systematic conformational search and identify the low-energy conformers. Molecular dynamics simulations can also provide insights into the dynamic behavior and flexibility of the molecule in a simulated biological environment. Understanding the conformational preferences is crucial for interpreting SAR data and for designing rigid analogs that lock the molecule in its bioactive conformation.

Impact of Stereochemistry on Biological Activity

While this compound itself is an achiral molecule, the introduction of stereocenters through structural modifications can have a profound impact on its biological activity. If analogs are designed that contain chiral centers, it is highly likely that the different stereoisomers (enantiomers or diastereomers) will exhibit different biological activities.

This stereoselectivity arises from the fact that biological targets, such as enzymes and receptors, are chiral environments. The different spatial arrangements of substituents in stereoisomers can lead to differential binding affinities and potencies. For example, one enantiomer might fit perfectly into the binding site of a receptor, leading to a strong biological response, while the other enantiomer may bind weakly or not at all.

Therefore, if chiral analogs of this compound are synthesized, it is imperative to separate and test the individual stereoisomers to fully elucidate the SAR and identify the most active stereoisomer. The stereodivergent synthesis of chiral benzothiazole-containing molecules has been a subject of research, highlighting the importance of stereochemistry in this class of compounds.

Role of Nitro Group and Benzothiazole Moiety in Activity

The biological activity of this compound and its analogs is intrinsically linked to the specific structural features of the molecule, particularly the presence and position of the nitro group and the integrity of the benzothiazole scaffold. Structure-activity relationship (SAR) studies, which involve the systematic modification of a compound's chemical structure to observe the effect on its biological activity, have provided valuable insights into the essentiality of these components.

The nitro group (NO2), an electron-withdrawing substituent, plays a significant role in modulating the electronic properties and, consequently, the biological activity of the parent compound. ijper.org In many benzothiazole derivatives, the introduction of a nitro group has been shown to enhance antimicrobial and antiproliferative activities. ijper.orgnih.gov For instance, a decline in antifungal activity has been observed when a nitro group is replaced by an amino (-NH2) group in certain benzothiazole-containing compounds, highlighting the importance of the electron-withdrawing nature of the nitro group for this specific activity. ijper.org

While specific SAR data for this compound is not extensively detailed in publicly available research, general principles from related benzothiazole series can be extrapolated. The position of the nitro group on the benzothiazole ring is a critical determinant of activity. Studies on other nitro-substituted benzothiazoles have shown that the location of the nitro group can significantly impact the compound's biological profile. researchgate.netnih.gov

Systematic studies on related scaffolds, such as benzothiazolylthiazolidin-4-ones, have demonstrated that modifying substituents on the benzothiazole ring leads to significant changes in antimicrobial activity. For example, replacing a trifluoromethoxy group at the 6-position with a chloro group resulted in a notable improvement in antibacterial efficacy against several bacterial strains. nih.gov This underscores the sensitivity of the biological activity to the nature of the substituent at this position.

The following table summarizes the general structure-activity relationships for substituted benzothiazole derivatives based on available literature, which may provide insights into the role of the nitro group and the benzothiazole moiety in the activity of this compound.

Compound Series Substitution at Benzothiazole C-6 Observed Activity Trend Reference
Benzothiazolylthiazolidin-4-ones6-Cl vs. 6-OCF36-Cl substitution showed improved antibacterial activity. nih.gov
General Benzothiazoles-NO2 vs. -NH2Replacement of -NO2 with -NH2 led to a decline in antifungal activity. ijper.org

Further targeted research focusing on the systematic modification of the 6-nitro group and the benzothiazole ring of this compound is necessary to delineate a precise and detailed SAR for this specific class of compounds. Such studies would involve synthesizing analogs with the nitro group at different positions (e.g., 4, 5, or 7), as well as replacing the nitro group with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity. Additionally, substitutions on other positions of the benzothiazole's benzene ring would help to map the steric and electronic factors that govern the biological action.

Computational and Theoretical Chemistry Approaches in the Study of N 6 Nitro 1,3 Benzothiazol 2 Yl Isonicotinamide

Molecular Docking and Scoring Function Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a small molecule ligand, such as N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide, to the active site of a target protein.

Molecular docking simulations have been instrumental in identifying and characterizing the interactions between nitrobenzothiazole-containing compounds and their protein targets. In a study targeting M. tuberculosis ATP phosphoribosyl transferase (HisG), a potential drug target for tuberculosis, a compound featuring the N-(6-nitro-1,3-benzothiazol-2-yl) moiety was predicted to bind effectively within the enzyme's active site nih.gov.

The docking analysis revealed a specific network of interactions that stabilize the ligand-protein complex. Key predicted interactions for a closely related nitrobenzothiazole inhibitor include:

Hydrogen Bonding: The nitro group of the nitrobenzothiazole (NBT) moiety is predicted to form a tight hydrogen-bonding network with the backbone nitrogen atoms of the protein's P-loop nih.gov.

Coordination with Key Residues: The nitrogen atom in the thiazole (B1198619) ring, along with the amide nitrogen, interacts with the conserved Asp154 residue, further stabilizing the molecule within the binding pocket nih.gov.

Hydrophobic and Amphiphilic Interactions: The central phenyl ring of the inhibitor is positioned in an amphiphilic pocket located near the middle of the PRPP (5-phospho-α-D-ribose 1-diphosphate) binding site nih.gov.

These detailed predictions of ligand-protein interactions are crucial for understanding the mechanism of inhibition and for guiding the rational design of more potent analogues.

Table 1: Predicted Interactions for a Nitrobenzothiazole Inhibitor with M. tuberculosis HisG

Interacting Ligand Moiety Protein Residue/Region Type of Interaction Reference
Nitro Group P-loop Backbone Nitrogens Hydrogen Bonding nih.gov
Thiazole Ring Nitrogen Asp154 Interaction nih.gov
Amide Nitrogen Asp154 Interaction nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The identification of potent nitrobenzothiazole inhibitors has been successfully achieved through virtual screening campaigns nih.gov.

In a notable example, a library of over 500,000 compounds was screened against the M. tuberculosis HisG enzyme using docking programs like GOLD and FlexX nih.gov. A consensus-scoring method was employed to rank the docked compounds, a strategy that improves the reliability of hit identification by combining the results from different scoring functions nih.gov. Compounds were selected for further in vitro testing based on criteria such as their potential to form hydrogen bonds with active site residues, the extent of their coverage of the active site, and their structural uniqueness nih.gov. This process led to the discovery of seven active compounds, with some exhibiting IC50 values in the low micromolar range, demonstrating the efficacy of virtual screening in identifying novel inhibitor scaffolds nih.gov.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. For a ligand-protein complex, MD simulations provide valuable information on the stability of the binding pose predicted by molecular docking and offer a more dynamic picture of the interactions over time nih.govnih.gov.

While specific MD simulation data for this compound is not extensively detailed in the literature, the technique is broadly applied to its analogues to assess binding stability nih.govnih.gov. An MD simulation of a ligand-protein complex typically runs for tens to hundreds of nanoseconds. During the simulation, the conformational stability is analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over time suggests that the ligand remains securely in the binding pocket and that the predicted binding pose is stable. Such analyses have been performed on other benzothiazole (B30560) derivatives to confirm their stable interaction with target enzymes nih.govnih.gov.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular post-processing methods used on MD simulation trajectories to estimate the free energy of binding of a ligand to a protein nih.govfrontiersin.org. These "end-point" methods calculate the binding free energy (ΔG_bind) by combining molecular mechanics energy terms with continuum solvation models nih.govnih.gov.

The binding free energy is typically calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)

Each free energy term (G) is composed of:

Molecular Mechanics Energy (E_MM): Includes internal energies, van der Waals interactions, and electrostatic interactions frontiersin.org.

Solvation Free Energy (G_solv): Consists of a polar component (calculated via Poisson-Boltzmann or Generalized Born models) and a non-polar component (often estimated from the solvent-accessible surface area, SASA) nih.govfrontiersin.orgnih.gov.

Although computationally less expensive than more rigorous methods like free energy perturbation, MM/PBSA and MM/GBSA provide a valuable means to refine and re-rank docking results, helping to eliminate false positives and better correlate computational predictions with experimental binding affinities frontiersin.orgresearchgate.net.

Table 2: Components of MM/PBSA and MM/GBSA Calculations

Energy Component Description Method
ΔE_vdw Change in van der Waals energy Molecular Mechanics
ΔE_ele Change in electrostatic energy Molecular Mechanics
ΔG_polar Polar contribution to solvation free energy Poisson-Boltzmann (PB) or Generalized Born (GB)

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. These methods provide deep insights that are not accessible through classical molecular mechanics methods used in docking and MD simulations.

For compounds containing the 6-nitro-1,3-benzothiazole core, DFT calculations have been employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule researchgate.net.

Analyze Electronic Structure: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and electronic transitions researchgate.net.

Predict Charge Distribution: Methods like Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are used to calculate the distribution of electronic charge on each atom, which is crucial for understanding intermolecular interactions, including hydrogen bonding researchgate.net.

Simulate Spectroscopic Properties: DFT can be used to predict vibrational spectra (FT-IR, Raman) and UV-visible absorption spectra, allowing for direct comparison with experimental data to validate the computational model researchgate.net.

These quantum mechanical insights help to rationalize the observed chemical behavior of this compound and can guide the design of new derivatives with improved electronic or binding properties researchgate.net.

Table 3: Compound Names Mentioned

Compound Name
This compound

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the distribution of electrons within this compound, providing a basis for understanding its interactions with biological targets.

Key descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (σ), can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. For instance, a study on nicotinamide-based derivatives highlighted that a small frontier orbital gap is associated with high polarizability and chemical reactivity nih.gov.

Below is a hypothetical data table illustrating the kind of electronic and reactivity descriptors that would be generated for this compound based on methodologies applied to similar compounds.

DescriptorSymbolValue (hypothetical)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 eVElectron donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.1 eVElectron accepting ability
HOMO-LUMO Energy GapEgap4.4 eVChemical reactivity and stability
Electronegativityχ4.3 eVAbility to attract electrons
Chemical Hardnessη2.2 eVResistance to change in electron distribution
Global Softnessσ0.45 eV-1Reciprocal of hardness, indicates reactivity

Spectroscopic Property Prediction for Theoretical Model Confirmation

Theoretical calculations of spectroscopic properties play a crucial role in confirming the molecular structure of newly synthesized compounds. By comparing theoretically predicted spectra (such as Infrared, UV-Visible, and Nuclear Magnetic Resonance) with experimental data, researchers can validate the computed molecular model.

DFT calculations are commonly employed to predict vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra). A combined experimental and theoretical study on an isonicotinohydrazide compound demonstrated good agreement between the calculated molecular geometry and vibrational frequencies (using DFT with B3LYP/6-311G** basis set) and the experimental X-ray diffraction and FTIR data mdpi.com. Similarly, theoretical studies on isonicotinamide (B137802) have been conducted to analyze its infrared spectrum dntb.gov.ua.

For this compound, theoretical IR spectroscopy would predict the vibrational modes associated with its functional groups, such as the C=O stretching of the amide, the N-H vibrations, the C=N stretching of the benzothiazole ring, and the symmetric and asymmetric stretching of the nitro group. The comparison of these predicted frequencies with an experimental IR spectrum would provide strong evidence for the compound's synthesized structure.

The following table illustrates a hypothetical comparison between experimental and theoretical vibrational frequencies for key functional groups in this compound.

Functional GroupExperimental IR Frequency (cm-1) (hypothetical)Theoretical IR Frequency (cm-1) (hypothetical)Vibrational Mode
Amide N-H33503355Stretching
Aromatic C-H31003105Stretching
Amide C=O16801685Stretching
Benzothiazole C=N15801585Stretching
Nitro NO215301535Asymmetric Stretching
Nitro NO213401345Symmetric Stretching

In Silico ADMET Prediction for Compound Prioritization and Lead Optimization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. These predictions help in prioritizing compounds for further development and in optimizing lead candidates to improve their pharmacokinetic profiles. Various computational models and software are available to estimate these properties based on the chemical structure of the compound.

For benzothiazole derivatives, in silico ADMET predictions have been utilized to assess their drug-likeness. A study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives showed that the compounds complied with Lipinski's rule of five, suggesting good potential for oral bioavailability nih.gov.

Prediction of Metabolic Pathways

Predicting the metabolic fate of a compound is essential for understanding its efficacy and potential for drug-drug interactions. Computational tools can predict the sites of metabolism by identifying the atoms in the molecule that are most susceptible to enzymatic reactions, primarily by cytochrome P450 enzymes. These predictions are based on factors such as reactivity and accessibility. For this compound, potential metabolic pathways could include hydroxylation of the aromatic rings, N-dealkylation, or reduction of the nitro group.

Blood-Brain Barrier Permeation Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system. In silico models can predict BBB permeability based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Generally, small, lipophilic molecules with low hydrogen bonding capacity are more likely to cross the BBB via passive diffusion. Some nitroimidazole-based thioflavin-T derivatives have shown good permeation of the intact BBB mdpi.com.

Oral Bioavailability Estimation

Oral bioavailability is a key parameter for orally administered drugs. Lipinski's "rule of five" is a widely used guideline to assess the drug-likeness and potential for good oral bioavailability. The rule states that a compound is more likely to be orally bioavailable if it has:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

In silico ADMET studies on various benzothiazole derivatives have often included assessments based on these rules nih.gov. A hypothetical ADMET profile for this compound is presented below.

ADMET PropertyPredicted Value (hypothetical)Implication
Molecular Weight314.29 g/mol Favorable for oral bioavailability
logP2.8Optimal lipophilicity
Hydrogen Bond Donors1Favorable for oral bioavailability
Hydrogen Bond Acceptors6Favorable for oral bioavailability
Blood-Brain Barrier PermeationLowMay not be suitable for CNS targets
Oral BioavailabilityHighGood potential for oral administration

Cheminformatics and Data Mining for Analog Discovery

Cheminformatics and data mining are powerful computational techniques used to analyze large chemical datasets to identify novel compounds with desired properties. For this compound, these approaches can be employed to discover structurally similar molecules (analogs) with potentially improved activity or pharmacokinetic profiles.

This process typically involves searching chemical databases using the structure of the lead compound as a query. Similarity searching algorithms can identify compounds with similar structural features. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural properties with biological activity, guiding the design of new, more potent analogs. The benzothiazole scaffold is recognized for its pharmacological importance and serves as a building block for the development of numerous therapeutic agents nih.gov. Virtual screening of benzothiazole derivatives has been used to identify potential inhibitors for various biological targets nih.gov.

Potential Applications and Future Research Directions of N 6 Nitro 1,3 Benzothiazol 2 Yl Isonicotinamide in Targeted Areas

Exploration in Anti-Infective Research

The benzothiazole (B30560) nucleus is a prominent heterocyclic scaffold known to exhibit a wide range of biological activities. Coupled with an isonicotinamide (B137802) moiety and a nitro group, N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide holds promise as a potent anti-infective agent.

Antimicrobial Activity (e.g., antibacterial, antifungal)

Derivatives of benzothiazole have demonstrated significant antimicrobial properties. The core structure's inherent activity is often enhanced by the presence of specific substituents. For instance, the introduction of a nitro group can be a critical factor for their antibacterial efficacy.

Antibacterial Activity:

Research has shown that various benzothiazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, certain novel benzothiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacterial strains, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. The activity of these compounds is often compared to standard antibiotics to assess their potential.

One study on new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole showed that the synthesized compounds exhibited in vitro antimicrobial activity against two Gram-positive (S. aureus, S. pyogenes) and two Gram-negative (E. coli, P. aeruginosa) bacteria. Some of these compounds demonstrated activity comparable to standard drugs.

Another investigation into benzothiazolylthiazolidin-4-one derivatives revealed antibacterial activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.12–0.75 mg/mL. The most active compound in this series showed an MIC of 0.10 mg/mL against P. aeruginosa.

The following table summarizes the antibacterial activity of selected benzothiazole derivatives from a representative study:

CompoundS. aureus (MIC in µg/mL)S. pyogenes (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)
Derivative 12505005001000
Derivative 2125250250500
Derivative 3200250500500
Ampicillin250100125100
Ciprofloxacin250250125250
Norfloxacin500500250250

Antifungal Activity:

In addition to antibacterial effects, benzothiazole derivatives have also been explored for their antifungal potential. Studies have evaluated their efficacy against various fungal species, including Candida albicans, Aspergillus niger, and Aspergillus clavatus.

In the same study of 4-thiazolidinones of nicotinic acid, the compounds were screened for antifungal activity. Several of the synthesized compounds showed good to moderate activity against C. albicans, with some exhibiting better activity (MIC of 100–500 μg/ml) than the standard drug griseofulvin.

The antifungal activity of selected benzothiazole derivatives is presented in the table below:

CompoundC. albicans (MIC in µg/mL)A. niger (MIC in µg/mL)A. clavatus (MIC in µg/mL)
Derivative 11255001000
Derivative 2100250500
Derivative 3250500500
Griseofulvin500--
Nystatin100100100

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Isoniazid, an isonicotinamide derivative, is a cornerstone of tuberculosis treatment. This has spurred research into other isonicotinamide-containing compounds, including those with a benzothiazole scaffold.

The combination of the benzothiazole ring with the isonicotinamide moiety is a promising strategy for developing new antitubercular agents. The nitro group present in this compound may further enhance this activity, as nitro-containing compounds have shown significant potential against Mycobacterium tuberculosis.

Several studies have highlighted the antimycobacterial potential of benzothiazole derivatives. For instance, a series of novel benzothiazole derivatives were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. One of the compounds, 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole, exhibited significant activity when compared with the standard drug Isoniazid nih.gov.

Furthermore, research on 2-mercaptobenzothiazole derivatives has identified them as potential inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway tandfonline.com. This suggests a specific mechanism through which benzothiazole-based compounds can exert their antitubercular effects.

The following table shows the antitubercular activity of selected benzothiazole derivatives against M. tuberculosis H37Rv:

CompoundMIC (µg/mL)
Derivative A1.56
Derivative B3.125
Derivative C6.25
Isoniazid0.2
Rifampicin0.1
Ethambutol1.56

Antiparasitic Activity (e.g., anti-trypanosomal, anti-malarial)

The structural features of this compound suggest its potential as an antiparasitic agent. Both the nitrobenzothiazole and isonicotinamide moieties have been independently investigated for their activity against various parasites.

Anti-trypanosomal Activity:

Nitroheterocyclic compounds, including those containing nitrothiazole and nitrobenzothiazole rings, have demonstrated activity against trypanosomatid parasites such as Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of African trypanosomiasis) nih.gov. A study on 5-nitro-2-aminothiazole-based compounds showed that most derivatives were active or moderately active against these parasites nih.gov. This suggests that the nitrobenzothiazole core of the target compound could contribute to anti-trypanosomal effects.

Anti-malarial Activity:

Nicotinamide (B372718) and its isomer isonicotinamide have been investigated for their antimalarial properties nih.gov. Research has shown that nicotinamide can inhibit the growth of Plasmodium falciparum, the deadliest malaria parasite, and can enhance the efficacy of existing antimalarial drugs like artemisinin and chloroquine tandfonline.com. Furthermore, a systematic review has highlighted that benzothiazole derivatives possess a wide range of biological activities, including antimalarial activity, with their efficacy being influenced by the substitution pattern on the benzothiazole scaffold nih.gov. This dual contribution from both the benzothiazole and isonicotinamide parts of the molecule underscores the potential of this compound in antimalarial research.

Targeting Novel Microbial Pathways (e.g., DNA gyrase)

A key aspect of developing new anti-infective agents is the identification of novel microbial targets to overcome existing resistance mechanisms. DNA gyrase, an essential bacterial enzyme that controls DNA topology, is a well-established target for antibacterial drugs.

Recent studies have explored benzothiazole-based compounds as inhibitors of DNA gyrase B (GyrB), the ATPase subunit of the enzyme. Research into the chemical space of benzothiazole-based DNA gyrase B inhibitors has led to the design and synthesis of potent molecules. For instance, a study systematically modified a benzothiazole scaffold, including the introduction of an isonicotinamide moiety, to explore its inhibitory activity against E. coli DNA gyrase nih.gov.

The synthesis of these inhibitors often starts with a 6-nitro-benzo[d]thiazol-2-amine precursor, which is then derivatized nih.govnih.gov. This highlights the relevance of the 6-nitrobenzothiazole (B29876) core in the development of DNA gyrase inhibitors. The ability of these compounds to bind to the ATP-binding site of GyrB provides a specific mechanism of action that can be further optimized for enhanced antibacterial efficacy.

Investigations in Anti-Cancer Research

The benzothiazole scaffold is not only a promising framework for anti-infective agents but has also been extensively investigated for its anti-cancer properties. The versatility of this heterocyclic system allows for the development of derivatives with potent activity against various cancer cell lines.

Mechanisms of Cell Growth Inhibition and Apoptosis Induction

The anti-cancer effects of benzothiazole derivatives are often attributed to their ability to inhibit cell growth and induce apoptosis (programmed cell death) in cancer cells. These mechanisms are crucial for eliminating malignant cells and are a primary focus of anti-cancer drug development.

Several studies have demonstrated the pro-apoptotic and anti-proliferative effects of benzothiazole derivatives. For example, a series of N-1,3-benzothiazol-2-ylbenzamides were evaluated for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, with some compounds showing a prominent inhibitory effect on cell growth and inducing apoptosis.

The introduction of a nitro group at the 6-position of the benzothiazole ring, as seen in this compound, has been shown to be relevant in the synthesis of anti-cancer compounds. For instance, 2-amino-6-nitrobenzothiazole (B160904) has been used as a starting material for the synthesis of 2,6-disubstituted benzothiazole derivatives that exhibited modest anti-cancer activity against MCF-7, HeLa, and MG63 (human osteosarcoma) cell lines nih.govtandfonline.comresearchgate.net.

Furthermore, nicotinamide derivatives have also been evaluated for their anti-cancer and immunomodulatory properties. New nicotinamide derivatives have been designed as potential VEGFR-2 inhibitors, which play a crucial role in tumor angiogenesis nih.govnih.govtandfonline.com. Some of these compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells nih.govnih.govtandfonline.com.

The combined presence of the nitrobenzothiazole and isonicotinamide moieties in this compound suggests a potential for dual mechanisms of anti-cancer activity, including direct cytotoxicity and inhibition of tumor-supporting pathways like angiogenesis.

The following table presents the anti-cancer activity of selected benzothiazole derivatives against various cancer cell lines:

CompoundMCF-7 (IC50 in µM)HeLa (IC50 in µM)MG63 (IC50 in µM)
Sulphonamide-based BTA34.544.1536.1 nih.gov
Pyridine-containing piperazine BTA9.2--
Nitro-styryl containing BTA--27 ± 0.24

Targeting Oncogenic Pathways

The benzothiazole scaffold, a core component of this compound, is a significant pharmacophore in the development of anticancer agents. tandfonline.com Research into benzothiazole derivatives has revealed their ability to interfere with various oncogenic pathways crucial for cancer cell proliferation and survival. nih.gov Modifications to the benzothiazole nucleus have been shown to enhance anticancer activity, with derivatives demonstrating specificity for a range of anti-tumor receptors. nih.gov

Key oncogenic pathways targeted by benzothiazole derivatives include:

Receptor Tyrosine Kinases (RTKs): Compounds have been developed that interact with RTKs such as C-Met and EGFR. nih.gov

PI3K/Akt/mTOR Pathway: This critical survival pathway is another target for which benzothiazole derivatives have shown inhibitory effects. nih.govacs.org

AKT and ERK Signaling Pathways: One study identified a benzothiazole derivative, compound B7, that inhibited both AKT and ERK signaling pathways in A431 and A549 cancer cell lines. nih.gov

The importance of the benzothiazole structure in anticancer research is progressively growing, with numerous studies highlighting its potential as a building block for new therapeutic agents. tandfonline.comnih.gov The versatility of this scaffold allows for structural modifications that can fine-tune its activity against specific cancer targets. researchgate.net

Table 1: Examples of Benzothiazole Derivatives and their Activity in Cancer Cell Lines

CompoundCancer Cell Line(s)Observed EffectTargeted Pathway/Mechanism
Compound B7 A431, A549, H1299Significant reduction in cancer cell proliferationInhibition of AKT and ERK signaling
Compound 4i HOP-92 (non-small cell lung cancer)Promising anticancer activityNot specified
Benzothiazole-piperazine compounds HCT-116 (colon), MCF-7 (breast)Cytotoxic activityPI3K enzyme inhibition

Role in Neurodegenerative Disease Research (e.g., Amyloid Aggregation Modulation)

The structural framework of this compound holds significant promise in the field of neurodegenerative disease research, particularly for conditions like Alzheimer's disease (AD). mdpi.com Benzothiazole derivatives have been rationally designed as multifunctional agents to combat the complex pathology of AD. nih.govnih.gov

A key area of investigation is the modulation of amyloid-beta (Aβ) peptide aggregation, a hallmark of Alzheimer's disease. nih.gov Studies have shown that benzothiazole-piperazine hybrids can inhibit Aβ₁₋₄₂ aggregation. nih.govresearchgate.net For instance, one potent hybrid molecule demonstrated a 53.30% inhibition of Aβ₁₋₄₂ aggregation and also possessed disaggregation capabilities. nih.gov The ability of these compounds to interfere with amyloid fibril formation has been validated through methods like confocal laser scanning microscopy and transmission electron microscopy (TEM) analysis. nih.gov

Beyond amyloid modulation, benzothiazole derivatives are also investigated for other neuroprotective functions, including:

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for AD. Novel benzothiazole-piperazine hybrids have been shown to be effective, selective, and uncompetitive inhibitors of AChE. nih.govresearchgate.net

Neuroprotection: Certain derivatives have demonstrated the ability to protect against H₂O₂-induced neurotoxicity in SH-SY5Y cells, indicating potential to impede the loss of cell viability. nih.gov

Cognitive Enhancement: In preclinical models, specific benzothiazole compounds significantly improved cognition and spatial memory in scopolamine-induced memory deficit models. nih.gov

The benzothiazole moiety is of great interest for central nervous system (CNS)-related drug discovery due to its versatile therapeutic potential. mdpi.comnih.gov

Research in Other Emerging Therapeutic Areas

The versatile benzothiazole scaffold, present in this compound, has been explored for a wide spectrum of biological activities beyond oncology and neurodegeneration. mdpi.com Its structural adaptability makes it a valuable building block in the search for novel therapeutic agents across various disease areas. tandfonline.comresearchgate.net

Antidiabetic: Derivatives of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide have been synthesized and evaluated for their in vivo antidiabetic properties. nih.govresearchgate.net Several of these compounds significantly lowered plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model. nih.govresearchgate.net A potential mechanism of action is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. nih.govresearchgate.net Other 2-aminobenzothiazole (B30445) derivatives have been investigated for their ability to inhibit aldose reductase (ALR2) and act as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, both of which are relevant targets for managing diabetes and its complications. nih.gov

Antioxidant: The antioxidant potential of nitro and amino-substituted benzothiazole-2-carboxamides has been studied. nih.gov This property is crucial for combating oxidative stress, which is implicated in numerous disease pathologies.

Anticonvulsant: Several classes of benzothiazole derivatives have demonstrated anticonvulsant activity in animal models. Semicarbazones derived from 2-amino-6-nitrobenzothiazole have been investigated, with one lead candidate showing excellent activity in the maximal electroshock (MES) seizure model and providing neuroprotection. nih.gov Additionally, various 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- nih.govmdpi.com-oxazinane-2-thiones and N-(6-substituted benzo[d] thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides have been screened for their potential to prevent seizures. researchgate.netnih.gov

Anti-inflammatory: Benzothiazole derivatives have shown promise as anti-inflammatory agents. The isonicotinoyl motif, also present in the subject compound, has been incorporated into novel scaffolds that exhibit remarkably high anti-inflammatory and ROS inhibitory activities, in some cases proving more potent than the standard drug ibuprofen. nih.gov A study focusing on dual-action cancer therapy found that a specific benzothiazole derivative, B7, not only had anticancer effects but also lowered the levels of inflammatory cytokines IL-6 and TNF-α. nih.gov

Development of Novel Analytical Probes and Research Tools

The inherent structural and photophysical properties of the benzothiazole core suggest that this compound and related compounds could be developed into valuable research tools. The benzothiazole scaffold is known for its strong fluorescence, a property that can be harnessed for applications such as fluorescent markers. mdpi.com

Furthermore, derivatives have been designed and synthesized to study their nonlinear optical (NLO) properties. researchgate.net Such compounds, which exhibit changes in their optical properties in response to light, have potential applications in materials science and as molecular probes. The push-pull electronic character and intramolecular charge transfer (ICT) capabilities of these molecules are key to their NLO activity. researchgate.net Given these precedents, the specific arrangement of electron-withdrawing (nitro group) and electron-donating/conjugating systems in this compound could be explored for creating novel probes for biological imaging or sensing applications.

Challenges and Opportunities in Translational Research (Preclinical Phase)

Translating promising compounds like this compound from the laboratory to clinical use involves navigating significant challenges while capitalizing on key opportunities. The preclinical phase is a critical juncture where the potential and pitfalls of a new chemical entity are first rigorously assessed.

Challenges:

Toxicity: A primary hurdle is ensuring an acceptable safety profile. For instance, while some anticonvulsant benzothiazole derivatives showed high efficacy, they were also found to be neurotoxic at their effective doses, necessitating further optimization to reduce toxicity. nih.gov

Pharmacokinetics: Achieving desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is essential for a drug candidate. While in silico predictions can guide design, in vivo studies are required for confirmation. nih.gov

Target Specificity: While a compound may show activity against a target in vitro, demonstrating this selectivity and efficacy in a complex in vivo system without off-target effects is a major challenge.

Opportunities:

Multifunctional Agents: The benzothiazole scaffold's ability to be functionalized allows for the creation of multi-target drugs. For example, derivatives have been developed that simultaneously inhibit cholinesterase and amyloid aggregation in the context of Alzheimer's disease, which could offer a more holistic treatment approach. nih.gov

In Vivo Validation: Preclinical studies in animal models provide the first opportunity to validate in vitro findings. Studies on benzothiazole derivatives have successfully used streptozotocin-induced diabetic rat models to confirm antihyperglycemic effects and kainic acid-induced neuroprotection assays to evaluate neuroprotective potential. nih.govnih.gov

Biomarker Development: The unique properties of benzothiazoles could be leveraged to develop diagnostic tools alongside therapeutics. For example, some derivatives are used for amyloid imaging, illustrating a path from therapeutic scaffold to diagnostic agent. mdpi.com

Unexplored Chemical Space and Structural Scaffolds

The benzothiazole ring system is a versatile and privileged scaffold in medicinal chemistry, yet a vast chemical space surrounding it remains unexplored. researchgate.netnih.gov Researchers are actively engaged in systematically exploring this space to discover novel derivatives with improved potency and new mechanisms of action. nih.gov

Strategies for exploring the chemical space of benzothiazole derivatives include:

Systematic Modification: This involves altering substituents at various positions on the benzothiazole core. For instance, in the development of DNA gyrase inhibitors, researchers varied substituents on an attached pyrrole carboxamide moiety and altered the substitution position on the central benzothiazole scaffold. nih.gov

Scaffold Hopping and Hybridization: Combining the benzothiazole nucleus with other pharmacologically active heterocyclic rings is a common approach to generate novel compounds with potentially synergistic or enhanced biological activities. mdpi.com Future work could involve introducing rings like oxazole or morpholine to the benzothiazole scaffold to search for molecules with higher activity. mdpi.com

Functionalization of Core Groups: The 2-amino and 2-mercapto groups on the benzothiazole ring are highly reactive and serve as building blocks for synthesizing a wide range of other heterocyclic systems, including fused and spirocyclic compounds. mdpi.com The easy functionalization of these groups provides a powerful tool for designing diverse chemical libraries. mdpi.com

By systematically synthesizing and screening new analogs of compounds like this compound, researchers can uncover new structure-activity relationships (SARs) and identify candidates with superior therapeutic profiles.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The discovery and development of novel benzothiazole-based therapeutics are being significantly accelerated by the integration of modern computational tools. High-throughput screening (HTS) and artificial intelligence (AI) are streamlining the traditionally time-consuming and expensive process of identifying promising drug candidates. nih.govfrontiersin.org

In Silico Target Prediction: Computational methods, often referred to as "target fishing," are used to predict the macromolecular targets of small molecules like benzothiazole derivatives. nih.gov This in silico approach can rapidly identify proteins potentially involved in the compound's mechanism of action, guiding further experimental validation. nih.gov Platforms like DIA-DB have been used to predict interactions between benzothiazole derivatives and therapeutic targets such as the ALR2 enzyme and PPAR-γ. nih.gov

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a compound within the active site of a target protein. For benzothiazole derivatives, docking studies have been crucial in designing potential inhibitors for targets like the PI3K enzyme, E. coli dihydroorotase, and acetylcholinesterase. acs.orgnih.govajchem-a.com

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for a specific biological activity. Benzothiazole derivatives identified through computational design are often subjected to HTS to determine their initial efficacy. For example, compounds are tested at a single high concentration against cancer cell lines to quickly identify those with significant antiproliferative activity for further dose-response studies. nih.gov

Artificial Intelligence (AI): AI and machine learning models are increasingly used in various stages of drug discovery, from predicting compound properties to designing novel molecules. The application of AI in medicine can help analyze complex biological data and identify promising candidates from large virtual libraries of benzothiazole structures. acs.org

This synergy between computational prediction and experimental screening allows researchers to more efficiently navigate the vast chemical space of benzothiazole derivatives to discover and optimize the next generation of therapeutic agents.

Conclusion and Future Perspectives in the Academic Research of N 6 Nitro 1,3 Benzothiazol 2 Yl Isonicotinamide

Summary of Key Academic Findings and Methodological Advancements

Academic research into compounds structurally related to N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide has established the benzothiazole (B30560) moiety as a "privileged scaffold" in drug discovery. The fusion of a benzene (B151609) ring with a thiazole (B1198619) ring creates a structure capable of diverse interactions with biological targets. mdpi.com The addition of a nitro group, as seen in the 6-position of the target compound, is a common strategy in medicinal chemistry to modulate the electronic properties and biological activity of a molecule. For instance, 6-nitro derivatives have been utilized as key intermediates in the synthesis of other functionalized benzothiazoles, such as N-(6-amino-BT-2-yl)-N'-(ethyl)urea. mdpi.com

Methodologically, the synthesis of benzothiazole derivatives is well-established, often involving the cyclization of N-aryl-N′,N′-dialkylthioureas or the reaction of aminobenzothiazoles with various acylating or sulfonylating agents. mdpi.comnih.gov For instance, the synthesis of N-(benzothiazol-2-yl)-3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides was achieved by acylating 2-aminobenzothiazoles with a pyrazole-carbonyl chloride. nih.gov The biological evaluation of these compounds typically involves a battery of in vitro assays, such as cytotoxicity screening against various cancer cell lines (e.g., A549, HeLa, HepG2, MCF-7), and antimicrobial testing against bacterial and fungal strains. researchgate.netnih.gov More advanced studies often progress to enzymatic assays, such as kinase inhibition or DNA interaction studies, to elucidate the mechanism of action. mdpi.commdpi.com

A notable example from a U.S. Patent includes isonicotinamide (B137802) and nicotinamide (B372718) derivatives of benzothiazoles, which have been identified as adenosine (B11128) receptor ligands, particularly showing affinity for the A2A-receptor. google.com This suggests that the isonicotinamide portion of the target molecule could direct its biological activity towards specific receptor families.

Identification of Knowledge Gaps and Unanswered Questions

The most significant knowledge gap is the near-complete absence of dedicated academic studies on this compound itself. This presents a "blank slate" for researchers. Key unanswered questions include:

Fundamental Properties: The basic physicochemical properties, spectral characterization (NMR, IR, MS), and crystallographic structure of the compound are yet to be determined.

Biological Activity Spectrum: While the benzothiazole family has a broad activity profile, the specific biological effects of this particular combination of a 6-nitro group and an isonicotinamide moiety are unknown. Does it possess anticancer, antimicrobial, anti-inflammatory, or neuroprotective properties?

Mechanism of Action: Assuming any biological activity is discovered, the underlying molecular mechanism remains to be elucidated. Which cellular pathways, enzymes, or receptors does it target? The presence of the isonicotinamide suggests a potential for kinase inhibition or receptor binding, but this is purely speculative.

Structure-Activity Relationship (SAR): Without data on the parent compound, no SAR studies can be performed. The specific contribution of the nitro group at the 6-position versus other positions, and the isonicotinamide versus other pyridinecarboxamide isomers, is an open area for investigation.

In Vivo Efficacy and Pharmacokinetics: There is no information on the compound's behavior in a living organism, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Roadmap for Future Academic Endeavors

A logical and systematic research plan is necessary to fully characterize this compound. The following roadmap outlines a potential course for future academic work:

Chemical Synthesis and Characterization:

Develop and optimize a synthetic route to produce the compound in high purity and yield.

Perform comprehensive structural elucidation using modern spectroscopic techniques (¹H-NMR, ¹³C-NMR, FT-IR) and mass spectrometry.

Attempt to crystallize the compound to solve its three-dimensional structure via X-ray crystallography.

Initial Biological Screening:

Conduct broad in vitro screening to identify potential therapeutic areas. This should include assays for:

Anticancer activity: Test against a panel of diverse human cancer cell lines.

Antimicrobial activity: Screen against a range of Gram-positive and Gram-negative bacteria and fungal pathogens.

Anti-inflammatory activity: Utilize cell-based assays to measure inhibition of inflammatory mediators.

Enzyme/Receptor binding: Based on structural similarities to known ligands, test for binding to targets like adenosine receptors or various kinases.

Mechanism of Action Studies:

If significant activity is found in a particular area, subsequent studies should focus on identifying the molecular target and mechanism. This could involve enzyme inhibition kinetics, cellular thermal shift assays (CETSA), or gene expression profiling.

Structure-Activity Relationship (SAR) Studies:

Synthesize a library of analogues to explore the SAR. Key modifications could include:

Varying the position of the nitro group on the benzothiazole ring.

Replacing the nitro group with other electron-withdrawing or electron-donating groups.

Isomerizing the isonicotinamide to nicotinamide or picolinamide (B142947).

Substituting the pyridine (B92270) ring with other heterocyclic or aromatic systems.

The data from these studies would be crucial for optimizing the compound's potency and selectivity, as demonstrated by the varying activities of different benzothiazole derivatives in existing literature.

Table 1: Example Biological Activity Data for Related Benzothiazole Derivatives

This table presents hypothetical data based on findings for analogous compounds to illustrate the type of information that future research on this compound could generate.

Compound AnalogueTarget/AssayResult (IC₅₀/MIC)
2-(3-aminophenyl)-benzothiazole derivativeHeLa (Cervical Cancer)1.5 µM
2-[(6-methyl-1,3-benzothiazol-2-yl)amino]...S. aureus12.5 µg/mL
4-(benzo[d]thiazole-2-yl)-5-aryl-1H-pyrazol-3(2H)-oneS. aureus0.025 mM
N-(6-bromo-BT-2-yl)-N′-(alkyl)urea derivativePI3K (Enzyme)0.021 µM

Broader Implications for Chemical Biology and Medicinal Chemistry

The systematic investigation of this compound holds significant implications for the fields of chemical biology and medicinal chemistry. The benzothiazole scaffold's proven track record means that any new derivative with potent and selective biological activity is of immediate interest. mdpi.comresearchgate.net

Should this compound prove to be a potent inhibitor of a particular enzyme or receptor, it could serve as a valuable chemical probe for studying complex biological pathways. Chemical probes are essential tools in chemical biology for dissecting cellular processes and validating new drug targets.

From a medicinal chemistry perspective, the discovery of a novel active compound within this family could open up new avenues for therapeutic development. For example, if the compound shows unique activity against drug-resistant cancer cells or microbial strains, it could become a lead compound for a new generation of drugs. The synthesis of SAR libraries around this scaffold would not only aim to develop a clinical candidate but also contribute to a deeper understanding of the molecular features required for activity, refining predictive models for future drug design. The versatility of the benzothiazole core suggests that even if this specific compound is not optimal, it could be a crucial stepping stone toward more effective therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-nitro-1,3-benzothiazol-2-yl)isonicotinamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves condensation of 6-nitro-1,3-benzothiazol-2-amine with isonicotinoyl chloride derivatives. Key steps include refluxing in solvents like ethanol or chloroform, with reaction monitoring via TLC. Optimizing temperature (e.g., 70°C in toluene) and acid catalysts (e.g., trifluoroacetic acid) improves yields. Workup includes precipitation, filtration, and recrystallization from ethanol .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires 1H NMR (to identify aromatic protons and amide NH), IR spectroscopy (to confirm C=O stretching at ~1668 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹), and mass spectrometry (for molecular ion validation). Purity is assessed via HPLC or melting point determination .

Q. What in vitro bioassays are commonly used to evaluate its antimicrobial activity?

  • Methodological Answer : The agar diffusion (cup-plate) method measures inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) is determined via broth microdilution, with reference standards like ciprofloxacin. Fungal activity is tested against C. albicans using similar protocols .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂ at position 6) enhance antimicrobial potency by increasing electrophilicity and target binding. Comparative MIC data for derivatives (e.g., methoxy vs. nitro substituents) reveal that nitro groups improve activity against P. aeruginosa (MIC = 6.25 µg/ml) .

Q. What computational strategies are used to predict target interactions?

  • Methodological Answer : Molecular docking (e.g., using V-life MDS 3.5 with DNA gyrase PDB: 3G75) identifies binding affinities. Key interactions include hydrogen bonding between the amide group and Ser84/Asn46 residues, and π-π stacking between benzothiazole and guanine bases. Dock scores correlate with experimental MIC values .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer : Discrepancies in MIC values may arise from assay conditions (e.g., inoculum size, media composition). Systematic replication under standardized protocols (CLSI guidelines) and statistical analysis (e.g., ANOVA) are critical. For example, variations in solvent (DMSO vs. water) can alter compound solubility and bioavailability .

Q. What enzyme targets are associated with this compound’s mechanism of action?

  • Methodological Answer : Similar benzothiazole-sulfonamide derivatives inhibit dihydrofolate reductase (DHFR) and DNA gyrase , validated via enzyme inhibition assays (e.g., spectrophotometric NADPH oxidation for DHFR). The nitro group enhances binding to the gyrase ATP-binding pocket, disrupting DNA supercoiling .

Q. How is crystallographic data utilized to confirm molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., triclinic P1 space group) resolves bond lengths and dihedral angles. For example, the gauche conformation of adamantyl substituents in related compounds confirms steric effects on packing and H-bonding (N–H⋯N interactions at ~2.8 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.